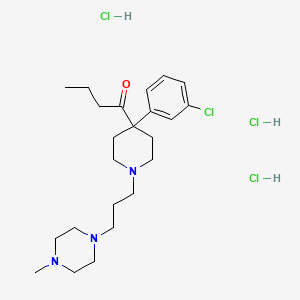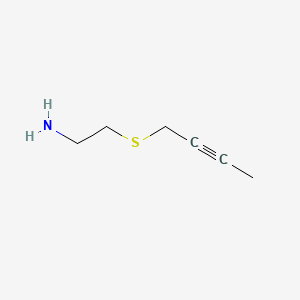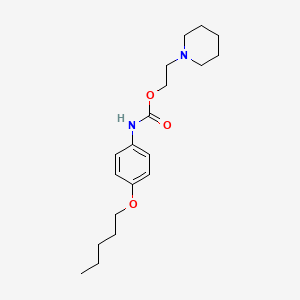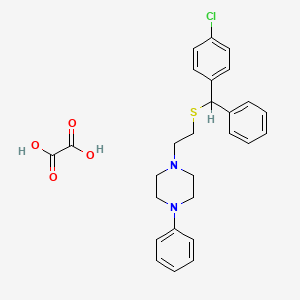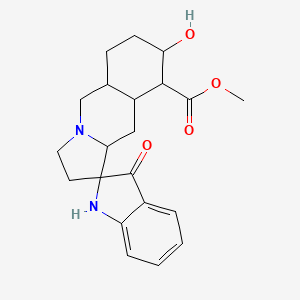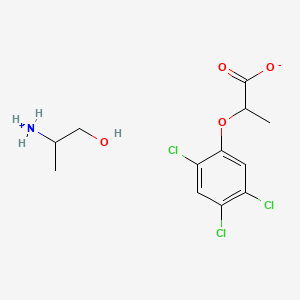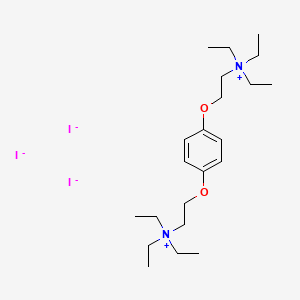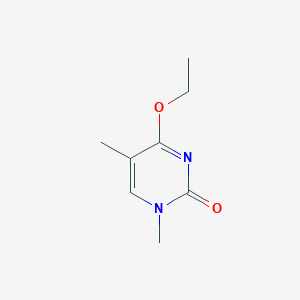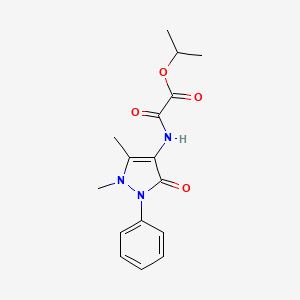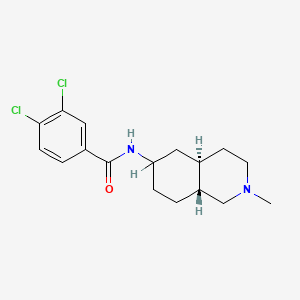
trans-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline: is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a dichlorobenzamido group and a methyldecahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Dichlorobenzamido Group: The dichlorobenzamido group can be introduced through an amide coupling reaction. This involves the reaction of the isoquinoline core with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the isoquinoline core to introduce the methyl group at the desired position. This can be achieved using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed to modify the functional groups. For example, the dichlorobenzamido group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamido group. Reagents such as sodium methoxide can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of isoquinoline N-oxide.
Reduction: Formation of 6-(3,4-dichlorophenylamino)-2-methyldecahydroisoquinoline.
Substitution: Formation of 6-(3,4-dichlorobenzamido)-2-methyldecahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and receptor binding.
Medicine:
- Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
- Applied in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of trans-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorobenzamido group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The isoquinoline core can interact with receptor sites, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- 6-(3,4-Dichlorobenzamido)-1,2,3,4-tetrahydroisoquinoline
- 6-(3,4-Dichlorobenzamido)-1,2,3,4-tetrahydroquinoline
- 6-(3,4-Dichlorobenzamido)-2-methylisoquinoline
Comparison:
- Structural Differences: The presence of the decahydroisoquinoline core in trans-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline distinguishes it from other similar compounds, which may have different degrees of hydrogenation or different substituents.
- Chemical Properties: The unique combination of the dichlorobenzamido group and the decahydroisoquinoline core imparts specific chemical properties, such as increased stability and reactivity under certain conditions.
- Biological Activity: The specific arrangement of functional groups in this compound can lead to distinct biological activities compared to similar compounds, making it a valuable compound for research and development.
Properties
CAS No. |
57464-41-2 |
|---|---|
Molecular Formula |
C17H22Cl2N2O |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
N-[(4aR,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C17H22Cl2N2O/c1-21-7-6-11-8-14(4-2-13(11)10-21)20-17(22)12-3-5-15(18)16(19)9-12/h3,5,9,11,13-14H,2,4,6-8,10H2,1H3,(H,20,22)/t11-,13+,14?/m1/s1 |
InChI Key |
ATSKMBMRURKEBN-LXKBMQFRSA-N |
Isomeric SMILES |
CN1CC[C@@H]2CC(CC[C@H]2C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CN1CCC2CC(CCC2C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



